molecular formula C12H10ClNO4 B1464090 Methyl 5-chloro-4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylate CAS No. 637027-41-9

Methyl 5-chloro-4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylate

Cat. No.: B1464090
CAS No.: 637027-41-9
M. Wt: 267.66 g/mol
InChI Key: PAIDZDPOJWEZLX-UHFFFAOYSA-N
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Description

Methyl 5-chloro-4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylate (CAS 637027-41-9) is a chlorinated quinoline derivative with a molecular formula of C₁₂H₁₀ClNO₄ and a molar mass of 267.67 g/mol . Its structure features a methyl ester group at position 3, a chlorine substituent at position 5, and a hydroxyl group at position 4, which contribute to its unique physicochemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-chloro-4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylate typically involves the acylation of 4-hydroxyquinoline derivatives. One common method includes the reaction of 4-hydroxy-6,7-dimethoxy-2-oxo-1,2-dihydroquinoline-3-carboxylate with methyl malonyl chloride in the presence of triethylamine . Another approach involves the use of monoethyl malonate in the presence of N,N’-dicyclohexylcarbodiimide, followed by heterocyclization under base-catalyzed ester condensation .

Industrial Production Methods

Industrial production of this compound often employs large-scale organic synthesis techniques, ensuring high yield and purity. The process typically involves the use of automated reactors and stringent quality control measures to maintain consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-chloro-4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: This reaction can convert the hydroxyl group to a carbonyl group.

    Reduction: The carbonyl group can be reduced to a hydroxyl group.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions to replace the chlorine atom.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline-2,4-dione derivatives, while reduction can produce hydroxyquinoline derivatives .

Scientific Research Applications

Biological Activities

Methyl 5-chloro-4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylate has been studied for its diverse biological properties:

  • Antimicrobial Properties : The compound exhibits notable antibacterial and antifungal activities, making it a candidate for developing new antimicrobial agents. Research indicates its effectiveness against various pathogens, which is crucial in addressing antibiotic resistance issues .
  • Antitumor Effects : Preliminary studies suggest that this compound may possess antitumor properties, potentially inhibiting cancer cell proliferation through specific molecular interactions .
  • Anti-inflammatory Activity : There is evidence to support its role in reducing inflammation, which could be beneficial in treating inflammatory diseases .

Synthetic Routes

The synthesis of this compound typically involves several steps:

  • Formation of Dihydroquinoline Framework : Initial reactions focus on constructing the dihydroquinoline core through cyclization methods involving appropriate precursors.
  • Substitution Reactions : Subsequent steps involve introducing the chloro and hydroxy groups through electrophilic substitution reactions.
  • Esterification : The final step often includes esterification to form the methyl ester derivative, enhancing the compound's solubility and reactivity .

Antimicrobial Study

A study conducted by researchers evaluated the antimicrobial efficacy of this compound against various bacterial strains. Results indicated a significant inhibition of growth in Gram-positive and Gram-negative bacteria, suggesting its potential as a broad-spectrum antimicrobial agent .

Antitumor Activity

In vitro assays demonstrated that the compound inhibited the growth of specific cancer cell lines. Mechanistic studies revealed that it may induce apoptosis through the activation of caspase pathways, highlighting its potential as a lead compound in cancer therapy .

Mechanism of Action

The mechanism of action of Methyl 5-chloro-4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylate involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access. It can also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Physicochemical Properties

The compound’s closest analogs differ in substituents at positions 3 (ester group), 5 (chlorine), or 4 (hydroxyl). Key comparisons include:

Table 1: Structural and Physicochemical Comparison

Compound Name (CAS) Substituents Molecular Formula Molar Mass (g/mol) Predicted pKa Boiling Point (°C)
Target Compound (637027-41-9) 5-Cl, 3-COOCH₃, 4-OH, 1-CH₃ C₁₂H₁₀ClNO₄ 267.67 4.50 ± 1.00 -
Ethyl ester analog (248282-10-2) 5-Cl, 3-COOCH₂CH₃, 4-OH, 1-CH₃ C₁₃H₁₂ClNO₄ 281.69 4.50 ± 1.00 419.0 ± 45.0
Carboxylic acid analog (335640-50-1) 5-Cl, 3-COOH, 4-OH, 1-CH₃ C₁₁H₈ClNO₄ 253.64 - -
6-Chloro isomer (638192-18-4) 6-Cl, 3-COOCH₃, 4-OH, 2-O C₁₁H₇ClNO₄ 252.63 - -
Non-chlorinated analog (84088-50-6) 3-COOCH₃, 4-OH, 1-CH₃ C₁₂H₁₁NO₄ 233.22 - -

Key Observations :

  • Carboxylic acid analog (335640-50-1) : The free carboxylic acid group increases polarity, likely improving aqueous solubility but limiting membrane permeability .
  • 6-Chloro isomer (638192-18-4) : Chlorine at position 6 instead of 5 may alter electronic distribution, affecting binding to biological targets .

Crystallographic and Conformational Differences

Crystallographic studies reveal that substituents critically influence molecular conformation and intermolecular interactions:

  • Intramolecular hydrogen bonding: The hydroxyl group at position 4 forms a strong hydrogen bond with the carbonyl oxygen (O1-H···O, 1.85 Å, 141°), stabilizing a planar quinoline core .
  • Steric effects : Introduction of the methyl group at position 1 induces steric clashes (e.g., C13···C10 contact: 2.95 Å vs. van der Waals radius sum of 3.42 Å), slightly distorting the ester group’s orientation .
  • Crystal packing : The target compound forms centrosymmetric dimers via weak C5-H···O1′ hydrogen bonds (2.57 Å, 141°), whereas the ethyl ester analog may exhibit different packing due to its bulkier substituent .

Antiviral Activity :

  • The target compound and its analogs were evaluated as HBV inhibitors via molecular docking with the 5E0I protein complex (HBV capsid). Methyl and ethyl esters showed high binding affinity due to hydrophobic interactions with the D chain, but the methyl ester’s smaller size may improve capsid penetration .
  • IC₅₀ values: Derivatives with chlorine substituents (e.g., 5-Cl) demonstrated superior HBV inhibition (~10 µM) compared to non-chlorinated analogs, likely due to enhanced electronic interactions .

Anticancer Activity :

  • Chlorine at position 5 enhances inhibition of the c-Myc/Max/DNA complex by stabilizing π-π stacking and hydrogen bonds with DNA . The ethyl ester analog’s longer chain may reduce efficacy by steric hindrance.

Biological Activity

Methyl 5-chloro-4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylate, identified by its CAS number 637027-41-9, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects, supported by various research findings and case studies.

Chemical Structure and Properties

The compound is characterized by a quinoline core structure that contributes to its biological activity. Its molecular formula is C11H10ClN1O4C_{11}H_{10}ClN_{1}O_{4}, with a molecular weight of approximately 239.65 g/mol. The presence of chlorine and hydroxyl groups enhances its reactivity and interaction with biological targets.

Antimicrobial Activity

Research has shown that derivatives of quinoline compounds often exhibit significant antimicrobial properties. This compound has been evaluated for its effectiveness against various bacterial strains.

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

These results indicate moderate antibacterial activity, particularly against Staphylococcus aureus, which is crucial in treating resistant strains of bacteria .

Anticancer Activity

Quinoline derivatives are known for their anticancer properties. A study highlighted the compound's potential in inhibiting the proliferation of cancer cell lines such as MCF-7 (breast cancer) and Panc-1 (pancreatic cancer), with IC50 values reported at approximately 1.2 µM for MCF-7 cells. The mechanism appears to involve cell cycle arrest at the G2/M phase and induction of apoptosis, as evidenced by increased levels of apoptotic markers such as Caspase-3 and BAX .

Anti-inflammatory Effects

The anti-inflammatory potential of this compound has also been investigated. In vitro studies suggest that this compound can inhibit the production of pro-inflammatory cytokines, which could be beneficial in conditions such as rheumatoid arthritis or inflammatory bowel disease.

Case Studies

  • Antimicrobial Efficacy : A recent study tested the compound against a panel of pathogenic bacteria. Results indicated that it could serve as a lead compound for developing new antibiotics, particularly against resistant strains .
  • Cancer Cell Proliferation : In a series of experiments on human cancer cell lines, this compound demonstrated significant cytotoxic effects, leading to further investigations into its use in targeted cancer therapies .

Q & A

Q. Basic: What synthetic routes are recommended for preparing this compound?

Methodological Answer:
A one-pot synthesis strategy is effective, involving condensation of substituted isothiocyanates with malonate esters under mild alkaline conditions (e.g., triethylamine in DMF at 50°C). This method minimizes side reactions and achieves yields >80% after crystallization. Structural confirmation requires ¹H/¹³C-NMR, LC/MS , and single-crystal X-ray diffraction to verify regiochemistry and purity .

Q. Basic: How is the crystal structure of this compound characterized?

Methodological Answer:
Single-crystal X-ray diffraction is the gold standard. The compound's planar bicyclic core is stabilized by intramolecular hydrogen bonds (e.g., O–H···O, ~1.85 Å). Software suites like SHELXL refine crystallographic data, while ORTEP-III generates thermal ellipsoid diagrams. Key parameters include torsion angles (e.g., C8–C10–O3–C11 = 178.5°) and intermolecular interactions (e.g., C–H···O bonds in dimeric arrangements) .

Q. Advanced: How does intramolecular hydrogen bonding influence stability and reactivity?

Methodological Answer:
Intramolecular hydrogen bonds (e.g., O–H···O between the hydroxyl and ester carbonyl groups) enforce planarity, reducing conformational flexibility and enhancing thermal stability. This bonding also directs regioselectivity in electrophilic attacks by preorganizing reactive sites. Quantum chemical calculations (e.g., DFT) can map electron density distributions and predict sites for alkylation or oxidation .

Q. Advanced: What governs regioselectivity in alkylation reactions of analogous quinolines?

Methodological Answer:
Regioselectivity in methylation (e.g., S- vs. O- vs. N-alkylation) depends on:

  • Basicity of nucleophilic sites : Thione sulfur (S) > hydroxyl oxygen (O) > ring nitrogen (N).
  • Steric environment : Bulky groups near the nitrogen hinder N-alkylation.
  • Reaction conditions : Higher temperatures favor thermodynamically stable O-methylation (e.g., 70% yield at 50°C vs. <5% N-methylation) .

Table 1 : Methylation Regioselectivity Under Varied Conditions

Temperature (°C)S-Methylation Yield (%)O-Methylation Yield (%)
50>80<5
805040

Q. Advanced: How can molecular docking predict anti-HBV activity?

Methodological Answer:
Molecular docking simulations (e.g., using LigandScout or AutoDock) model interactions between the compound and HBV core proteins (PDB: 5E0I). Key steps:

Pharmacophore mapping : Identify H-bond donors/acceptors and hydrophobic pockets.

Binding affinity scoring : Calculate ΔG values (e.g., −12.14 kcal/mol for high-affinity analogs).

RMSD validation : Ensure pose reproducibility (RMSD <1 Å).
In vitro validation in HBV-infected HepG2 cells confirms replication inhibition (e.g., IC₅₀ = 10 µM) .

Q. Basic: What analytical techniques confirm post-synthetic purity and structure?

Methodological Answer:

  • Chromatography : LC/MS monitors reaction progress and purity (e.g., [M+H]⁺ at m/z 312.1).
  • Spectroscopy :
    • ¹H-NMR : Aromatic protons appear as doublets (δ 7.2–8.1 ppm); ester methyl groups at δ 3.9–4.1 ppm.
    • IR : Strong O–H stretch (~3200 cm⁻¹) and C=O stretches (~1680 cm⁻¹ for ester, ~1650 cm⁻¹ for ketone) .

Q. Advanced: How do steric/electronic factors alter methylation pathways?

Methodological Answer:

  • Steric effects : Substituents at C1 (methyl) hinder N-alkylation, favoring S/O-methylation.
  • Electronic effects : Electron-withdrawing groups (e.g., Cl at C5) increase electrophilicity at sulfur, accelerating S-methylation.
  • Solvent polarity : Polar aprotic solvents (DMF, DMSO) stabilize transition states for S-methylation .

Q. Basic: What spectral signatures distinguish this compound from analogs?

Methodological Answer:

  • UV-Vis : λₘₐₓ ~340 nm (π→π* transitions in quinoline core).
  • ¹³C-NMR : Carbonyl carbons at δ 165–170 ppm; quaternary carbons (C3 ester) at δ 110–115 ppm.
  • XRD : Unit cell parameters (e.g., monoclinic P2₁/c, a = 8.42 Å, b = 12.35 Å) confirm lattice packing .

Properties

IUPAC Name

methyl 5-chloro-4-hydroxy-1-methyl-2-oxoquinoline-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClNO4/c1-14-7-5-3-4-6(13)8(7)10(15)9(11(14)16)12(17)18-2/h3-5,15H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAIDZDPOJWEZLX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=CC=C2)Cl)C(=C(C1=O)C(=O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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